ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C23H23BrClN3O3 |
|---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
ethyl 1-[[5-bromo-3-(3-chlorophenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H23BrClN3O3/c1-2-31-23(30)15-8-10-27(11-9-15)14-28-20-7-6-16(24)12-19(20)21(22(28)29)26-18-5-3-4-17(25)13-18/h3-7,12-13,15H,2,8-11,14H2,1H3 |
InChI Key |
VGKXQEBVCXGFOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=NC4=CC(=CC=C4)Cl)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate I: 5-Bromo-3-[(3-Chlorophenyl)Imino]-2-Oxoindole
Procedure :
-
Starting Material : 5-Bromo-2-oxindole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
-
Imine Formation : 3-Chloroaniline (1.2 equiv) and acetic acid (catalytic) are added. The mixture is refluxed at 120°C for 8–12 hours.
-
Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.
Yield : 68–72%.
Characterization : NMR (400 MHz, DMSO-): δ 10.2 (s, 1H, NH), 8.3 (d, , 1H), 7.6–7.4 (m, 4H, Ar-H).
Synthesis of Intermediate II: Ethyl Piperidine-4-Carboxylate
Procedure :
Coupling of Intermediates I and II via Alkylation
Procedure :
-
Chloromethylation : Intermediate I (1.0 equiv) is reacted with paraformaldehyde (1.5 equiv) and HCl gas in dioxane at 60°C for 4 hours to yield Intermediate III.
-
Nucleophilic Substitution : Intermediate III (1.0 equiv) is treated with Intermediate II (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile at 80°C for 12 hours.
Optimization Notes :
-
Solvent : Acetonitrile outperforms DMF or THF due to higher polarity facilitating SN2 mechanisms.
-
Base : K₂CO₃ provides superior yields compared to NaHCO₃ or Et₃N.
Alternative Preparation Routes
One-Pot Tandem Imine Formation-Alkylation
Procedure :
-
Reagents : 5-Bromo-2-oxindole, 3-chloroaniline, ethyl piperidine-4-carboxylate, and paraformaldehyde are combined in a single flask.
-
Conditions : Lewis acid catalysis (ZnCl₂, 0.2 equiv) in toluene at 100°C for 24 hours.
Advantages :
Limitations :
-
Requires strict stoichiometric control to avoid side products.
Reaction Optimization and Yield Comparison
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Stepwise Alkylation | Intermediate I + Intermediate II | K₂CO₃, CH₃CN, 80°C | 58–63 | 95–98 |
| One-Pot Tandem | 5-Bromo-2-oxindole + 3-Cl-aniline | ZnCl₂, toluene, 100°C | 65–70 | 90–93 |
| Reductive Amination | 5-Bromo-2-oxoindole + Piperidine | NaBH₃CN, MeOH | 42–48 | 88–90 |
Key Observations :
-
The one-pot method achieves higher yields but lower purity, necessitating silica gel chromatography (ethyl acetate/petroleum ether, 3:7).
-
Reductive amination is less efficient due to competing side reactions.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Spectroscopic Confirmation
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The imino group and the indole core are key functional groups that interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate is a complex organic compound with potential pharmacological applications. Its structure indicates it may interact with various biological pathways, particularly due to the presence of the indole and piperidine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 450.30 g/mol. The presence of bromine and chlorine substituents suggests possible interactions with biological targets through halogen bonding or other non-covalent interactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing indole and piperidine structures exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Ethyl 1-{...} | TBD | TBD |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes. Studies on similar piperidine derivatives have identified them as effective acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of Alzheimer's disease . The IC50 values for these inhibitors range significantly, indicating varying degrees of potency.
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 2.14 ± 0.003 |
| Ethyl 1-{...} | TBD | TBD |
Anticancer Potential
Compounds with similar structural features have been investigated for their anticancer properties. For example, indole derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Activity : Some indole derivatives possess antioxidant properties that can protect cells from oxidative stress.
Case Studies
In one notable study, researchers synthesized a series of piperidine derivatives and evaluated their biological activities through various assays. The results indicated that several derivatives exhibited significant AChE inhibition and antimicrobial properties, suggesting that modifications to the piperidine structure can enhance biological efficacy .
Q & A
Q. What are the recommended synthetic strategies for preparing ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate?
Methodological Answer: A multi-step synthesis is typically required. Key steps include:
- Indole Core Formation : Bromination at the 5-position of indole derivatives under controlled conditions (e.g., using NBS in DMF) .
- Imination : Introducing the (3-chlorophenyl)imino group via condensation reactions with 3-chloroaniline under acidic catalysis .
- Piperidine Coupling : Alkylation of the indole nitrogen with a piperidine-4-carboxylate derivative using a methylene linker. Mitsunobu or SN2 reactions are common for such alkylations .
- Z-Isomer Control : Ensure stereochemical fidelity (3Z configuration) via reaction monitoring (e.g., NMR or HPLC) and selective crystallization .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Combine analytical techniques:
Q. What are the primary stability concerns during storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo and imino groups .
- Hydrolysis Risk : Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions .
- Oxidative Stability : Purge solutions with inert gas (N₂/Ar) to prevent imino bond oxidation .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Docking Studies : Use MOE or AutoDock to predict binding modes. The indole-piperidine scaffold may occupy hydrophobic pockets, while the bromo and chloro groups enhance halogen bonding .
- MD Simulations : Assess conformational stability of the Z-isomer in physiological conditions (e.g., 100 ns simulations in GROMACS) .
- QSAR Analysis : Corrogate substituent effects (e.g., bromo vs. chloro) on activity using datasets from structurally analogous compounds .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Batch Variability : Verify synthesis reproducibility via independent replication (e.g., third-party labs) .
- Assay Conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize false negatives .
- Metabolite Interference : Use LC-MS to screen for degradation products in biological matrices that may confound results .
Q. What strategies resolve low yields in the final alkylation step of the piperidine moiety?
Methodological Answer:
Q. How can researchers validate the compound’s selectivity in polypharmacology studies?
Methodological Answer:
- Panel Screening : Test against >50 unrelated targets (e.g., CEREP panels) to identify off-target interactions .
- CRISPR Knockout Models : Eliminate suspected off-target proteins (e.g., cytochrome P450 enzymes) to isolate primary mechanisms .
- SPR Binding Assays : Quantify dissociation constants (Kd) for high-affinity targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
